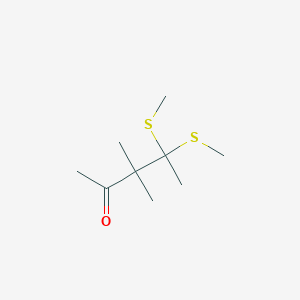
3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one typically involves the alkylthiomethylation of ketones. For example, the condensation of pentan-3-one with formaldehyde and sodium methanethiolate can yield the desired compound. The reaction conditions often include an alkaline medium to facilitate the formation of the methylsulfanyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the carbonyl group can act as a site for further chemical modifications. The pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-thiahexan-2-one
- 2-Methyl-1,5-bis(methylsulfanyl)-4-(methylsulfanyl)methylpentan-3-one
Uniqueness
3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
62234-63-3 |
|---|---|
Molecular Formula |
C9H18OS2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
3,3-dimethyl-4,4-bis(methylsulfanyl)pentan-2-one |
InChI |
InChI=1S/C9H18OS2/c1-7(10)8(2,3)9(4,11-5)12-6/h1-6H3 |
InChI Key |
CCPXQCLYORGLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C(C)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















